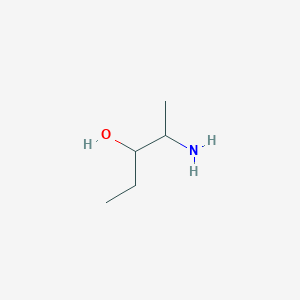
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to the quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Bromination of 4-methylphenol: The reaction of 4-methylphenol with bromine in the presence of a suitable solvent, such as acetic acid, yields 2-bromo-4-methylphenol.
Formation of 2-bromo-4-methylphenoxyacetohydrazide: The 2-bromo-4-methylphenol is then reacted with chloroacetyl chloride and hydrazine hydrate to form 2-bromo-4-methylphenoxyacetohydrazide.
Cyclization to form quinoline derivative: The final step involves the cyclization of 2-bromo-4-methylphenoxyacetohydrazide with an appropriate reagent, such as phosphorus oxychloride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
6-(2-bromo-4-methylphenoxy)quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-4-6-14(12(17)9-10)20-15-7-5-13-11(16(15)18)3-2-8-19-13/h2-9H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPZFOOFUWYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C3=C(C=C2)N=CC=C3)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)
![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)



![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)

![5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2928356.png)



![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)
